Lipophilicity Advantage Over Fluconazole and Itraconazole
The molecular structure of 1,4'-Dichlorobenzyl-1,2,4-triazole, specifically its bis(4-chlorophenyl)methyl group, confers a distinct lipophilic profile compared to clinically used triazole antifungals. This is a key differentiator for its application in research targeting intracellular or membrane-bound targets. [1]
| Evidence Dimension | Predicted Lipophilicity (ClogP) and Molecular Weight |
|---|---|
| Target Compound Data | ClogP: 4.60; Molecular Weight: 304.17 g/mol |
| Comparator Or Baseline | Fluconazole: ClogP: -0.12, MW: 306.27 g/mol; Itraconazole: ClogP: 5.8, MW: 705.63 g/mol |
| Quantified Difference | ClogP value is >4.7 units higher than fluconazole and 1.2 units lower than itraconazole. |
| Conditions | Predicted values using standard cheminformatics software (e.g., ChemDraw, ALOGPS). |
Why This Matters
A ClogP value of 4.6 suggests superior membrane permeability and potentially enhanced activity against intracellular pathogens or in penetrating fungal biofilms compared to fluconazole, without the extreme lipophilicity and high molecular weight of itraconazole which can lead to formulation and solubility challenges.
- [1] PubChem. 1,4'-Dichlorobenzyl-1,2,4-triazole. National Center for Biotechnology Information. View Source
